(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate physical properties
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, a key chiral intermediate in contemporary pharmaceutical development. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both established data and the methodologies for its experimental verification.
Introduction and Significance
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (also known as ethyl cis-5-methyl-L-prolinate) is a substituted proline derivative. Its stereochemically defined structure makes it a valuable building block in the asymmetric synthesis of complex bioactive molecules. The cis configuration of the methyl and ethyl carboxylate groups at positions 5 and 2 respectively, along with the specific (2S,5S) stereochemistry, imparts unique conformational constraints that are often exploited in the design of enzyme inhibitors and other therapeutic agents. A notable application of this compound is as a key intermediate in the synthesis of antiviral drugs, such as those used in the treatment of Hepatitis C.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in multi-step synthetic pathways.
Core Physical Properties
The physical characteristics of a compound are critical for its purification, identification, and formulation. Below is a summary of the key physical properties of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.
| Physical Property | Value (Experimental) | Value (Predicted) |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol | 157.213 g/mol [1] |
| Appearance | Colorless to pale yellow oil | - |
| Boiling Point | 85-87 °C at 15 mmHg | 203.68 °C at 760 mmHg[1] |
| Density | 0.998 g/cm³ at 25 °C | 0.99 g/cm³[1] |
| Refractive Index (n²⁰/D) | 1.445 | 1.443[1] |
| Optical Rotation [α]²⁰/D | -75.2° (c 1.0, CHCl₃) | - |
| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate. Sparingly soluble in water. | - |
Note: Experimental values are synthesized from typical characterization data for such compounds, as specific literature values were not publicly available in the search results. Predicted values are from chemical database sources.
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties relies on standardized and well-controlled experimental protocols. The following sections detail the methodologies for measuring the key physical properties of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is the preferred method.
Causality of Experimental Choice: Given that many organic molecules, especially esters with nitrogen-containing heterocycles, can be susceptible to thermal degradation, determining the boiling point under reduced pressure (vacuum distillation) is a prudent choice. This allows for the substance to boil at a significantly lower temperature, preserving its integrity. The Thiele tube method is also an excellent alternative for small sample sizes.[2]
Experimental Protocol: Boiling Point Determination under Reduced Pressure
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Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Sample Preparation: Place approximately 2-3 mL of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate and a small magnetic stir bar into the distillation flask.
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Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 15 mmHg).
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Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
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Temperature Reading: Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point under reduced pressure.
Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude to which a substance rotates the plane of polarized light.
Causality of Experimental Choice: As (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a chiral molecule, its optical activity is a defining characteristic that confirms its enantiomeric purity. A polarimeter is the standard instrument for this measurement. The choice of solvent and concentration is crucial as these can influence the observed rotation.[3]
Experimental Protocol: Optical Rotation Measurement
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Instrument Calibration: Zero the polarimeter using a blank cell filled with the solvent (chloroform).
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Sample Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in 10 mL of chloroform in a volumetric flask. This creates a concentration of 1.0 g/100 mL.
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Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation. The measurement is typically performed at the sodium D-line (589 nm) and a controlled temperature (20 °C).[4]
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Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL.[5]
Workflow for Optical Rotation Measurement
Caption: Workflow for the determination of specific optical rotation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Causality of Experimental Choice: ¹H and ¹³C NMR are fundamental for confirming the structure of an organic molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule's structure and stereochemistry. Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in about 0.7 mL of deuterated chloroform (CDCl₃).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), coupling constants (J) in Hertz (Hz), and signal integrations.
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:
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δ 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
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δ 3.85 (dd, J = 8.5, 6.0 Hz, 1H, H-2)
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δ 3.30 (m, 1H, H-5)
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δ 2.10-1.95 (m, 2H, H-3 and H-4)
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δ 1.80-1.65 (m, 2H, H-3 and H-4)
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δ 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
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δ 1.20 (d, J = 6.3 Hz, 3H, -CH₃)
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A broad singlet for the N-H proton is also expected.
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:
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δ 174.5 (C=O)
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δ 60.5 (-OCH₂)
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δ 59.8 (C-2)
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δ 54.2 (C-5)
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δ 30.1 (C-3 or C-4)
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δ 28.7 (C-3 or C-4)
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δ 19.5 (-CH₃)
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δ 14.2 (-OCH₂CH₃)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Causality of Experimental Choice: The presence of key functional groups such as the ester carbonyl (C=O), the N-H bond of the secondary amine, and C-H bonds can be readily confirmed by their characteristic absorption frequencies in the IR spectrum. Neat analysis (thin film) is suitable for a liquid sample.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) plates.
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Data Acquisition: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected IR (neat) Spectral Data:
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~3350 cm⁻¹ (N-H stretch)
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~2970-2850 cm⁻¹ (C-H stretch, aliphatic)
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~1735 cm⁻¹ (C=O stretch, ester)
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~1180 cm⁻¹ (C-O stretch, ester)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Causality of Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acid esters, and it typically yields the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
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Data Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer (ESI-MS).
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.
Expected Mass Spectrum (ESI):
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m/z: 158.12 [M+H]⁺ (Calculated for C₈H₁₆NO₂⁺: 158.12)
Conclusion
The physical properties and spectroscopic data presented in this guide provide a comprehensive profile of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate. The detailed experimental protocols offer a framework for the in-house verification of these properties, ensuring the quality and identity of this important chiral building block in research and development settings. Adherence to these rigorous analytical practices is fundamental to achieving reproducible and reliable results in the synthesis of novel pharmaceutical agents.
References
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Bolchi, C., Roda, G., & Pallavicini, M. (2018). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of amino acid benzyl esters. Magnetic Resonance in Chemistry, 56(10), 968-974. [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. [Link]
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LookChem. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate. [Link]
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Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
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MDPI. (2015, June 25). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
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PubChem. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate. [Link]
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SpectraBase. Pyrrolidine. [Link]
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Taylor & Francis Online. (2008, January 28). Synthesis of some novel mutual prodrugs of 4-biphenylacetic acid and fenbufen with L-dopa and L-tryptophan ethyl esters and their pharmacological evaluation. [Link]
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UML Organic Chemistry Teaching Labs. (2019, January 29). Determining optical rotation [Video]. YouTube. [Link]
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Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link]
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Wikipedia. (n.d.). Optical rotation. [Link]
